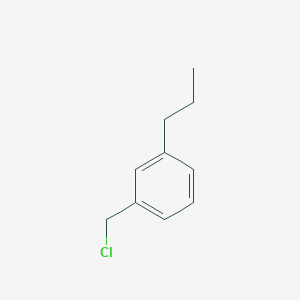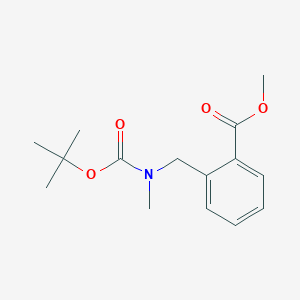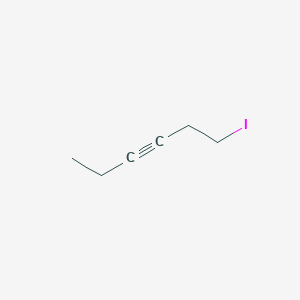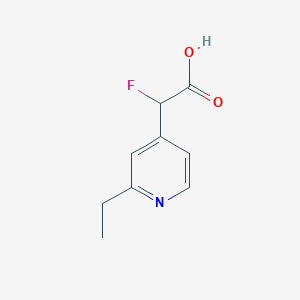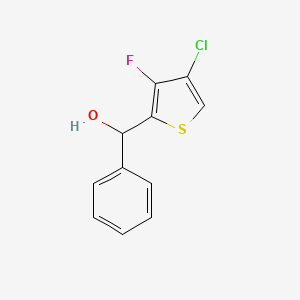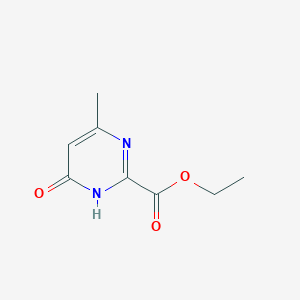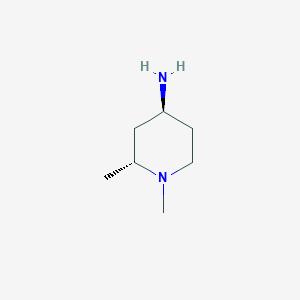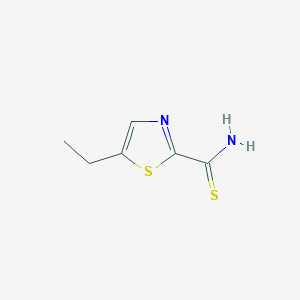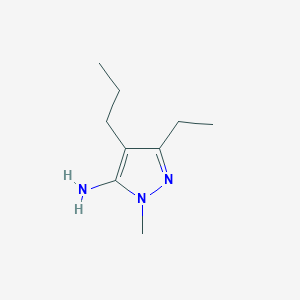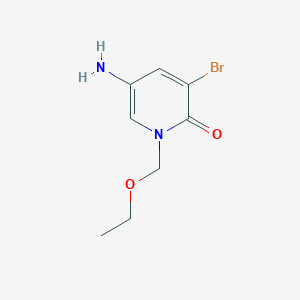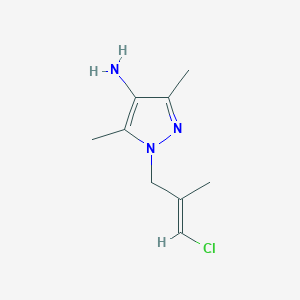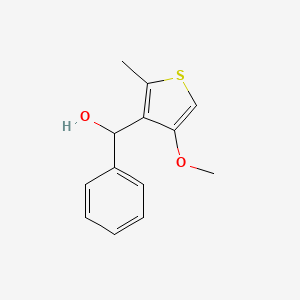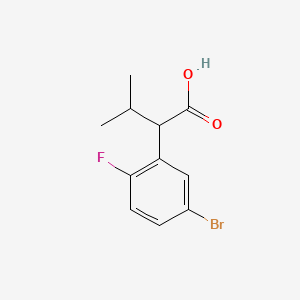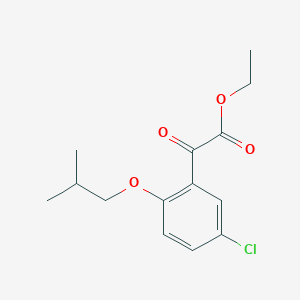
Ethyl 2-iso-butoxy-5-chlorobenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iso-butoxy-5-chlorobenzoylformate is an organic compound with the molecular formula C14H17ClO4 and a molecular weight of 284.7389 g/mol . This compound is known for its unique structure, which includes an ethyl ester, an iso-butoxy group, and a chlorobenzoyl moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iso-butoxy-5-chlorobenzoylformate typically involves the esterification of 2-iso-butoxy-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iso-butoxy-5-chlorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-iso-butoxy-5-chlorobenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-iso-butoxy-5-chlorobenzoylformate involves its interaction with various molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The iso-butoxy and chlorobenzoyl groups contribute to the compound’s reactivity and specificity in targeting certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Another ester with similar reactivity but different functional groups.
Methyl 2-iso-butoxy-5-chlorobenzoylformate: A methyl ester analog with slightly different physical properties.
Ethyl 2-iso-butoxy-4-chlorobenzoylformate: A positional isomer with the chlorine atom in a different position on the benzoyl ring
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H17ClO4 |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
ethyl 2-[5-chloro-2-(2-methylpropoxy)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H17ClO4/c1-4-18-14(17)13(16)11-7-10(15)5-6-12(11)19-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
HJPFUKOCRNETIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


